2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Description
The compound 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one features a phthalazin-1(2H)-one core substituted with two 4-ethoxyphenyl groups and a 1,2,4-oxadiazole ring. Phthalazinone derivatives are recognized for their broad pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties . The 1,2,4-oxadiazole moiety contributes to metabolic stability and hydrogen-bonding interactions, making this compound a promising candidate for therapeutic development.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-3-32-19-13-9-17(10-14-19)24-27-25(34-29-24)23-21-7-5-6-8-22(21)26(31)30(28-23)18-11-15-20(16-12-18)33-4-2/h5-16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZCONHPNRCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a derivative of phthalazinone, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can be represented as follows:
This compound features an ethoxyphenyl group and an oxadiazole moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with phthalazinone cores exhibit a variety of pharmacological effects. The following sections detail specific biological activities observed with this compound and related derivatives.
Anticancer Activity
A significant focus of research has been on the anticancer properties of phthalazinone derivatives. Studies have demonstrated that compounds similar to 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one exhibit pro-apoptotic effects and inhibit cell proliferation in various cancer cell lines.
-
Cell Lines Tested :
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- WI-38 (normal fibroblasts)
- Mechanisms of Action :
Enzyme Inhibition
The compound has shown potential in inhibiting key enzymes involved in cancer progression. Specifically, it targets:
- MAPK Pathway : Inhibition may lead to reduced tumor growth.
- Topoisomerase II : A critical enzyme for DNA replication and repair, whose inhibition can enhance the efficacy of chemotherapeutic agents .
Synthesis Methods
The synthesis of 2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
- Coupling Reactions : The ethoxyphenyl group is introduced via amidation or esterification reactions using reagents like ethyl chloroformate.
Case Studies
Several studies have explored the biological activity of phthalazinone derivatives:
Study 1: Antitumor Efficacy
A study reported the synthesis and biological evaluation of phthalazinone derivatives that exhibited selective anti-proliferative activity against HepG2 and MCF-7 cell lines while sparing normal fibroblasts . The best-performing compounds induced apoptosis and cell cycle arrest.
Study 2: Enzyme Inhibition Profile
Another research highlighted the dual action mechanism where certain derivatives inhibited both MAPK and Topoisomerase II, suggesting their potential as therapeutic agents against multifactorial diseases like cancer .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | C₁₉H₁₈N₄O₃ | High | MAPK, Topo II |
| Compound B | C₁₈H₁₇N₃O₂ | Moderate | MAPK |
| 2-(4-Ethoxyphenyl) Phthalazinone | C₁₉H₁₈N₄O₃ | Significant | MAPK, Topo II |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with key analogs:
Key Observations:
- Ethoxy vs.
- Halogen Substituents : The bromophenyl analog introduces electronegativity, which could enhance binding to hydrophobic enzyme pockets in anticancer targets.
- Symmetry : The dual ethoxyphenyl groups in the target compound may promote isostructural crystallinity, as seen in similar triazole-thio derivatives (e.g., ).
Stability Considerations:
Pharmacological and Physicochemical Properties
Structural Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
